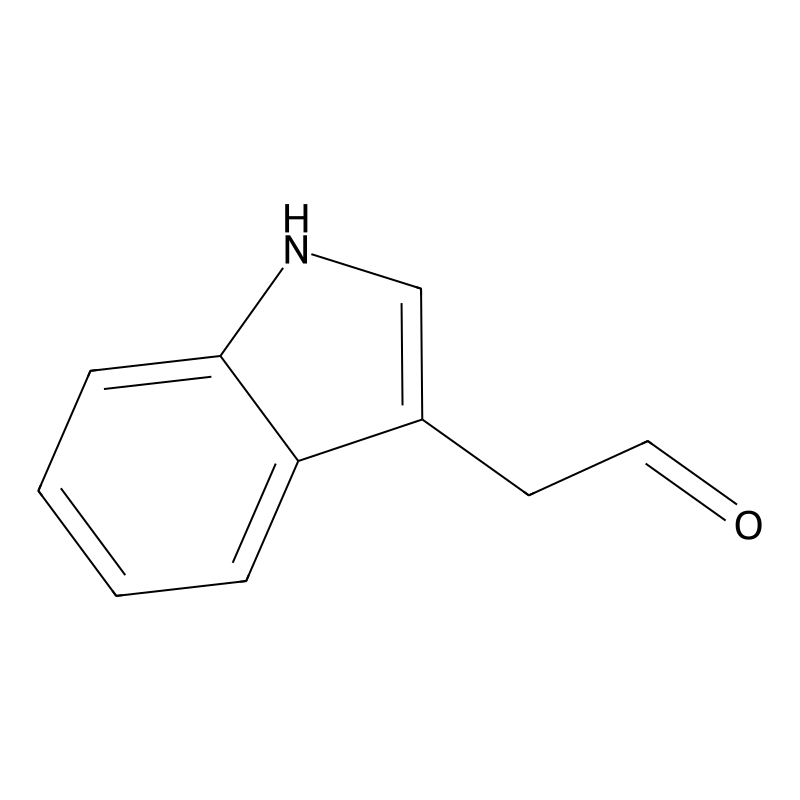

2-(1H-indol-3-yl)acetaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

- 2-(1H-indol-3-yl)acetaldehyde, also known as Tryptaldehyde, is used as a plasma metabolite biomarker related to secondary hyperparathyroidism and parathyroid hormone .

- 2-(1H-indol-3-yl)acetaldehyde is an intermediate metabolite in the metabolism of tryptophan .

- It plays a role as a human metabolite, a Saccharomyces cerevisiae metabolite, a bacterial metabolite, and a mouse metabolite .

- 2-(1H-indol-3-yl)acetaldehyde is a substrate for several enzymes including retina-specific copper amine oxidase, aldehyde dehydrogenase X (mitochondrial), amine oxidase B, amiloride-sensitive amine oxidase, aldehyde dehydrogenase (mitochondrial), fatty aldehyde dehydrogenase, 4-trimethylaminobutyraldehyde dehydrogenase, aldehyde dehydrogenase (dimeric NADP-preferring), aldehyde dehydrogenase family 7 member A1, amine oxidase A, aldehyde dehydrogenase 1A3 and membrane copper amine oxidase .

- 2-(1H-indol-3-yl)acetaldehyde can be used in the synthesis of β-carbolines .

- The methods of application would involve chemical reactions under base-promoted conditions .

- The outcomes of these reactions can lead to the formation of β-carbolines, which have various biological activities and are of interest in medicinal chemistry .

Biomarker in Medical Research

Intermediate Metabolite in Biochemistry

Substrate in Enzymology

Chemical Synthesis

- 2-(1H-indol-3-yl)acetaldehyde is involved in the biosynthesis of indole-3-acetic acid (IAA), a plant hormone that plays a key role in plant growth and development .

Auxin Biosynthesis in Plants

Microbial Metabolism

- 2-(1H-indol-3-yl)acetaldehyde can be used in the synthesis of β-carbolines .

- The methods of application would involve chemical reactions under base-promoted conditions .

- The outcomes of these reactions can lead to the formation of β-carbolines, which have various biological activities and are of interest in medicinal chemistry .

Chemical Synthesis of β-carbolines

Intermediate in Tryptophan Metabolism

2-(1H-indol-3-yl)acetaldehyde, also known as indole-3-acetaldehyde, is an organic compound with the molecular formula . It features a structure that combines an indole ring—a fused benzene and pyrrole ring—with an acetaldehyde group. This compound is an intermediate metabolite in the catabolism of tryptophan, a crucial amino acid found in many organisms, including humans, yeast, and bacteria. The indole moiety contributes to its unique chemical properties and biological activities, making it significant in various biochemical pathways .

- Oxidation Reaction: It can be oxidized to form indole-3-acetic acid. The reaction is catalyzed by aldehyde dehydrogenases:

- Condensation Reactions: The compound can undergo condensation with amines to form Schiff bases, which are important in various synthetic applications .

- Decarboxylation: It can be derived from 3-(indol-3-yl)pyruvate through decarboxylation, releasing carbon dioxide:

Indole-3-acetaldehyde exhibits several biological activities:

- Metabolic Role: It is involved in tryptophan metabolism and can be converted into other biologically active compounds, such as serotonin and melatonin .

- Neurotransmitter Regulation: It influences the synthesis of neurotransmitters and may play a role in signaling pathways within the nervous system. For instance, it has been shown to activate enteroendocrine cells in response to microbial signals, impacting gut-brain communication .

Several methods exist for synthesizing 2-(1H-indol-3-yl)acetaldehyde:

- Condensation of Indole-3-Acetic Acid: One common method involves reacting indole-3-acetic acid with acetic anhydride in the presence of a dehydrating agent like sodium acetate:

- Biosynthesis from Tryptophan: In biological systems, it can be synthesized from tryptophan via enzymatic pathways involving monoamine oxidase and other enzymes that facilitate its conversion into various metabolites .

The applications of 2-(1H-indol-3-yl)acetaldehyde include:

- Pharmaceuticals: Due to its role in neurotransmitter synthesis, it is studied for potential therapeutic effects related to mood disorders and gastrointestinal health.

- Biochemical Research: It serves as a valuable intermediate in organic synthesis and metabolic studies involving tryptophan derivatives.

Interaction studies have shown that 2-(1H-indol-3-yl)acetaldehyde interacts with various enzymes involved in metabolic pathways. For instance:

- It acts as a substrate for aldehyde dehydrogenases, which convert it into indole-3-acetic acid.

- Its interactions with enzymes such as alcohol dehydrogenase indicate its potential role in altering metabolic fluxes within cells .

Several compounds are structurally or functionally similar to 2-(1H-indol-3-yl)acetaldehyde:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| Indole-3-acetic acid | Indole derivative | Plant hormone involved in growth regulation |

| Tryptamine | Indole derivative | Precursor to serotonin; involved in neurotransmission |

| Serotonin | Indole derivative | Neurotransmitter affecting mood and cognition |

| Indole | Basic indole structure | Found in many natural products; precursor to many derivatives |

Uniqueness of 2-(1H-indol-3-yl)acetaldehyde

While all these compounds share the indole structure, 2-(1H-indol-3-yl)acetaldehyde is unique due to its specific aldehyde functional group, which influences its reactivity and biological roles distinctively compared to others like indole-3-acetic acid or serotonin. Its position within metabolic pathways makes it a critical intermediate that links tryptophan metabolism with broader physiological processes .

Physical Description

XLogP3

Other CAS

Wikipedia

Dates

Screening of mercury-resistant and indole-3-acetic acid producing bacterial-consortium for growth promotion of Cicer arietinum L

Aatif Amin, Zakia LatifPMID: 27911010 DOI: 10.1002/jobm.201600352

Abstract

Mercury resistant (Hg) bacteria were screened from industrial effluents and effluents-polluted rhizosphere soils near to districts Kasur and Sheikhupura, Pakistan. Out of 60 isolates, three bacterial strains, Bacillus sp. AZ-1, Bacillus cereus AZ-2, and Enterobacter cloacae AZ-3 showed Hg-resistance as 20 μg ml

of HgCl

and indole-3-acetic acid (IAA) production as 8-38 μg ml

. Biochemical and molecular characterization of selected bacteria was confirmed by 16S ribotyping. Mercury resistant genes merA, merB, and merE of mer operon in Bacillus spp. were checked by PCR amplification. The merE gene involved in the transportation of elemental mercury (Hg

) via cell membrane was first time cloned into pHLV vector and transformed in C43(DE3) Escherichia coli cells. The recombinant plasmid (pHLMerE) was expressed and purified by nickel (Ni

) affinity chromatography. Chromatographic techniques viz. thin layer chromatography (TLC), high performance liquid chromatography (HPLC), and Gas chromatography-mass spectrometry (GC-MS) confirmed the presence of Indole-3-acetic acid (IAA) in supernatant of selected bacteria. The strain E. cloacae AZ-3 detoxified 88% of mercury (Hg

) from industrial effluent (p < 0.05) after immobilization in Na-alginate beads. Finally, Hg-resistant and IAA producing bacterial consortium of two strains, Bacillus sp. AZ-1 and E. cloacae AZ-3, inoculated in mercury amended soil with 20 μg ml

HgCl

resulted 80, 22, 64, 116, 50, 75, 30, and 100% increase as compared to control plants in seed germination, shoot and root length, shoot and root fresh weight, number of pods per plant, number of seeds and weight of seeds, respectively, of chickpea (Cicer arietinum L.) in pot experiments (p < 0.05).

Mitogen-Activated Protein Kinase 6 and Ethylene and Auxin Signaling Pathways Are Involved in Arabidopsis Root-System Architecture Alterations by Trichoderma atroviride

Hexon Angel Contreras-Cornejo, Jesús Salvador López-Bucio, Alejandro Méndez-Bravo, Lourdes Macías-Rodríguez, Maricela Ramos-Vega, Ángel Arturo Guevara-García, José López-BucioPMID: 26067203 DOI: 10.1094/MPMI-01-15-0005-R

Abstract

Trichoderma atroviride is a symbiotic fungus that interacts with roots and stimulates plant growth and defense. Here, we show that Arabidopsis seedlings cocultivated with T. atroviride have an altered root architecture and greater biomass compared with axenically grown seedlings. These effects correlate with increased activity of mitogen-activated protein kinase 6 (MPK6). The primary roots of mpk6 mutants showed an enhanced growth inhibition by T. atroviride when compared with wild-type (WT) plants, while T. atroviride increases MPK6 activity in WT roots. It was also found that T. atroviride produces ethylene (ET), which increases with l-methionine supply to the fungal growth medium. Analysis of growth and development of WT seedlings and etr1, ein2, and ein3 ET-related Arabidopsis mutants indicates a role for ET in root responses to the fungus, since etr1 and ein2 mutants show defective root-hair induction and enhanced primary-root growth inhibition when cocultivated with T. atroviride. Increased MPK6 activity was evidenced in roots of ctr1 mutants, which correlated with repression of primary root growth, thus connecting MPK6 signaling with an ET response pathway. Auxin-inducible gene expression analysis using the DR5:uidA reporter construct further revealed that ET affects auxin signaling through the central regulator CTR1 and that fungal-derived compounds, such as indole-3-acetic acid and indole-3-acetaldehyde, induce MPK6 activity. Our results suggest that T. atroviride likely alters root-system architecture modulating MPK6 activity and ET and auxin action.Simultaneous detection and quantification of indole-3-acetic acid (IAA) and indole-3-butyric acid (IBA) produced by rhizobacteria from l-tryptophan (Trp) using HPTLC

Dweipayan Goswami, Janki N Thakker, Pinakin C DhandhukiaPMID: 25573587 DOI: 10.1016/j.mimet.2015.01.001

Abstract

A simple, quick and reliable method is proposed for the detection and quantitation of indole-3-acetate (IAA) and indole-3-butyrate (IBA), an auxin phytohormone produced by rhizobacteria from l-tryptophan (Trp) metabolism using high performance thin-layer chromatography (HPTLC). Microbial auxin biosynthesis routes involve Trp as a precursor where other than IAA and IBA, products such as indole-3-pyruvate (IPA), indole-3-acetamide (IAM), tryptamine, indole-3-acetonitrile (IAN), indole-3-lactic acid (ILA) and indole-3-acetaldehyde (IAAld) are also produced. In traditional spectrophotometric method, Salkowski reagent develops color by reacting with indolic compounds. The color development is non-specific contributed by several Trp derivatives produced by rhizobacteria rather than IAA only. To overcome this limitation, HPTLC based protocol is developed to precisely detect and quantify IAA and IBA in the range of 100 to 1000ng per spot. This protocol is applicable to detect and quantify IAA and IBA from microbial samples ignoring other Trp derivatives. For microbial samples, the spectrophotometric method gives larger values as compared to HPTLC derived values which may be attributed by total indolic compounds reacting with Salkowski reagent rather than only IAA and/or IBA.Plasma metabolite biomarkers related to secondary hyperparathyroidism and parathyroid hormone

Qixia Shen, Wenyu Xiang, Sen Ye, Xin Lei, Lefeng Wang, Sha Jia, Xue Shao, Chunhua Weng, Xiujin Shen, Yucheng Wang, Shi Feng, Lihui Qu, Cuili Wang, Jianghua Chen, Ping Zhang, Hong JiangPMID: 31069832 DOI: 10.1002/jcb.28846

Abstract

Hyperphosphatemia, hypocalcemia, and elevation of parathyroid hormone (PTH) are typical abnormalities of uremic patients with Secondary hyperparathyroidism (SHPT). However, metabolic imbalance associated with SHPT is not well understood.A total of 15 SHPT patients with an intact parathyroid hormone (iPTH) level > 600 pg/mL were set as preoperative (PR) group, 15 age- and gender-matched controls who had undergone parathyroidectomy plus forearm transplantation because of hyperparathyroidism and achieved an iPTH level <150 pg/mL were set as postoperative (PO) group. Metabolite profiling of these 30 uremic patients and five healthy controls (HC) was performed using ultra performance liquid chromatography-mass spectrometry.

Five differential metabolites, including allyl isothiocyanate, L-phenylalanine, D-Aspartic acid, indoleacetaldehyde, and D-galactose correlated with PTH were identified in this study. Taking them as a biomarker signature, PR group can be distinguished from HC group with an area under the curve (AUC) of 0.947 (95% CI, 0.76-1) and PO group with an AUC of 0.6 (95% CI, 0.38-0.807).

The serum metabolome correlated with PTH is successfully demonstrated for a better understanding of the pathogenesis of SHPT.

Investigating the reaction and substrate preference of indole-3-acetaldehyde dehydrogenase from the plant pathogen Pseudomonas syringae PtoDC3000

Kaleena Zhang, Josephine S Lee, Regina Liu, Zita T Chan, Trenton J Dawson, Elisa S De Togni, Chris T Edwards, Isabel K Eng, Ashley R Gao, Luis A Goicouria, Erin M Hall, Kelly A Hu, Katherine Huang, Alexander Kizhner, Kelsie C Kodama, Andrew Z Lin, Jennifer Y Liu, Alan Y Lu, Owen W Peng, Erica P Ryu, Sophia Shi, Maria L Sorkin, Patricia L Walker, Grace J Wang, Mark C Xu, Rebecca S Yang, Barrie Cascella, Wilhelm Cruz, Cynthia K Holland, Sheri A McClerkin, Barbara N Kunkel, Soon Goo Lee, Joseph M JezPMID: 33325526 DOI: 10.1042/BSR20202959

Abstract

Aldehyde dehydrogenases (ALDHs) catalyze the conversion of various aliphatic and aromatic aldehydes into corresponding carboxylic acids. Traditionally considered as housekeeping enzymes, new biochemical roles are being identified for members of ALDH family. Recent work showed that AldA from the plant pathogen Pseudomonas syringae strain PtoDC3000 (PtoDC3000) functions as an indole-3-acetaldehyde dehydrogenase for the synthesis of indole-3-acetic acid (IAA). IAA produced by AldA allows the pathogen to suppress salicylic acid-mediated defenses in the model plant Arabidopsis thaliana. Here we present a biochemical and structural analysis of the AldA indole-3-acetaldehyde dehydrogenase from PtoDC3000. Site-directed mutants targeting the catalytic residues Cys302 and Glu267 resulted in a loss of enzymatic activity. The X-ray crystal structure of the catalytically inactive AldA C302A mutant in complex with IAA and NAD+ showed the cofactor adopting a conformation that differs from the previously reported structure of AldA. These structures suggest that NAD+ undergoes a conformational change during the AldA reaction mechanism similar to that reported for human ALDH. Site-directed mutagenesis of the IAA binding site indicates that changes in the active site surface reduces AldA activity; however, substitution of Phe169 with a tryptophan altered the substrate selectivity of the mutant to prefer octanal. The present study highlights the inherent biochemical versatility of members of the ALDH enzyme superfamily in P. syringae.Indole-3-Acetic Acid Is Synthesized by the Endophyte

Linda Jahn, Uta Hofmann, Jutta Ludwig-MüllerPMID: 33800748 DOI: 10.3390/ijms22052651

Abstract

The plant hormone indole-3-acetic acid (IAA) is one of the main signals playing a role in the communication between host and endophytes. Endophytes can synthesize IAA de novo to influence the IAA homeostasis in plants. Although much is known about IAA biosynthesis in microorganisms, there is still less known about the pathway by which IAA is synthesized in fungal endophytes. The aim of this study is to examine a possible IAA biosynthesis pathway in. In vitro cultures of

were incubated with the IAA precursors tryptophan (Trp) and indole, as well as possible intermediates, and they were additionally treated with IAA biosynthesis inhibitors (2-mercaptobenzimidazole and yucasin DF) to elucidate possible IAA biosynthesis pathways. It was shown that (a)

synthesized IAA without adding precursors; (b) indole-3-acetonitrile (IAN), indole-3-acetamide (IAM), and indole-3-acetaldehyde (IAD) increased IAA biosynthesis; and (c)

synthesized IAA also by a Trp-independent pathway. Together with the genome information of

, the possible IAA biosynthesis pathways found can improve the understanding of IAA biosynthesis in fungal endophytes. The uptake of fungal IAA into

is necessary for the induction of lateral roots and other fungus-related growth phenotypes, since the application of the influx inhibitor 2-naphthoxyacetic acid (NOA) but not the efflux inhibitor N-1-naphtylphthalamic acid (NPA) were altering these parameters. In addition, the root phenotype of the mutation in an influx carrier,

, was partially rescued by

.

Indole-3-acetaldehyde dehydrogenase-dependent auxin synthesis contributes to virulence of Pseudomonas syringae strain DC3000

Sheri A McClerklin, Soon Goo Lee, Christopher P Harper, Ron Nwumeh, Joseph M Jez, Barbara N KunkelPMID: 29293681 DOI: 10.1371/journal.ppat.1006811

Abstract

The bacterial pathogen Pseudomonas syringae modulates plant hormone signaling to promote infection and disease development. P. syringae uses several strategies to manipulate auxin physiology in Arabidopsis thaliana to promote pathogenesis, including its synthesis of indole-3-acetic acid (IAA), the predominant form of auxin in plants, and production of virulence factors that alter auxin responses in the host; however, the role of pathogen-derived auxin in P. syringae pathogenesis is not well understood. Here we demonstrate that P. syringae strain DC3000 produces IAA via a previously uncharacterized pathway and identify a novel indole-3-acetaldehyde dehydrogenase, AldA, that functions in IAA biosynthesis by catalyzing the NAD-dependent formation of IAA from indole-3-acetaldehyde (IAAld). Biochemical analysis and solving of the 1.9 Å resolution x-ray crystal structure reveal key features of AldA for IAA synthesis, including the molecular basis of substrate specificity. Disruption of aldA and a close homolog, aldB, lead to reduced IAA production in culture and reduced virulence on A. thaliana. We use these mutants to explore the mechanism by which pathogen-derived auxin contributes to virulence and show that IAA produced by DC3000 suppresses salicylic acid-mediated defenses in A. thaliana. Thus, auxin is a DC3000 virulence factor that promotes pathogenicity by suppressing host defenses.Diverse functional evolution of serine decarboxylases: identification of two novel acetaldehyde synthases that uses hydrophobic amino acids as substrates

Michael P Torrens-Spence, Renee von Guggenberg, Michael Lazear, Haizhen Ding, Jianyong LiPMID: 25230835 DOI: 10.1186/s12870-014-0247-x

Abstract

Type II pyridoxal 5'-phosphate decarboxylases are an important group of phylogenetically diverse enzymes involved in amino acid metabolism. Within plants, this group of enzymes is represented by aromatic amino acid decarboxylases, glutamate decarboxylases and serine decarboxylases. Additional evolutionary divergence of plant aromatic amino acid decarboxylases has resulted in further subcategories with distinct substrate specificities and enzymatic activities. Despite shared homology, no such evolutionary divergence has been characterized within glutamate decarboxylases or serine decarboxylases (SDC).Comparative analysis of two previously characterized serine decarboxylase-like (SDC-like) enzymes demonstrates distinct substrate specificities despite their highly conserved primary sequence. The alternate substrate preference of these homologous SDC-like proteins indicated that functional divergence might have occurred with in SDC-like proteins. In an effort to identify additional SDC-like functional divergence, two uncharacterized SDC-like enzymes were recombinantly expressed and characterized.

An extensive biochemical analysis of two serine decarboxylases-like recombinant proteins led to an interesting discovery; both proteins catalyze the formation of acetaldehyde derivatives from select hydrophobic amino acids substrates. Specifically, Medicago truncatula [GenBank: XP_003592128] and Cicer arietinum [GenBank: XP_004496485] catalyze the decarboxylation and oxidative deamination of phenylalanine, methionine, leucine and tryptophan to generate their corresponding acetaldehydes. The promiscuous aldehyde synthase activity of these proteins yields novel products of 4-(methylthio) butanal, 3-methylbutanal (isovaleraldehyde) and indole-3-acetaldehyde from methionine, leucine and tryptophan respectively. A comparative biochemical analysis of the Medicago truncatula and Cicer arietinum enzymes against two previously characterized SDC-like enzymes further emphasizes the unusual substrate specificity and activity of these novel aldehyde synthases. Due to the strong substrate preference towards phenylalanine, it is likely that both enzymes function as phenylacetaldehyde synthesis in vivo. However, due to their significant sequence divergence and unusual substrate promiscuity these enzymes are functionally and evolutionary divergent from canonical phenylacetaldehyde synthesis enzymes. This work further elaborates on the functional complexity of plant type II PLP decarboxylases and their roles in secondary metabolite biosynthesis.

Aniline is an inducer, and not a precursor, for indole derivatives in Rubrivivax benzoatilyticus JA2

Mohammed Mujahid, Ch Sasikala, Ch V RamanaPMID: 24533057 DOI: 10.1371/journal.pone.0087503